4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an iodophenoxy group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the iodophenoxy group, and the attachment of the Boc protecting group. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a [3+2] cyclization reaction between an isocyanide and an oxazol-5(4H)-one.
Introduction of the Iodophenoxy Group: This step involves the substitution of a hydrogen atom on the phenoxy ring with an iodine atom, typically using an iodinating reagent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Attachment of the Boc Protecting Group: The Boc group can be introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This could include the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The iodine atom can be reduced to form a phenoxy group.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used for substitution reactions.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various alkyl or aryl-substituted phenoxy derivatives.
Scientific Research Applications
4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodophenoxy group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The Boc protecting group helps to stabilize the molecule and prevent unwanted side reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
4-(3-Chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
4-(3-Fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid imparts unique properties, such as increased molecular weight and potential for halogen bonding, which can influence its reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
4-(3-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-5-10(17)7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKVSUUVGYMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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